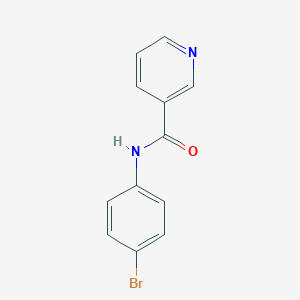
N-(4-bromophenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C12H9BrN2O and its molecular weight is 277.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131171. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of N-(4-bromophenyl)pyridine-3-carboxamide and its derivatives against resistant bacterial strains.
- Mechanism of Action : The compound exhibits efficacy against clinically isolated strains such as Acinetobacter baumannii and Klebsiella pneumoniae, particularly those resistant to multiple drugs. The antibacterial activity was evaluated using methods like the agar well diffusion technique, determining minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values .
- Case Study : In a study involving the synthesis of various pyridine derivatives, this compound demonstrated superior activity compared to commercially available antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents .
Antiviral Properties
The compound has also been investigated for its antiviral capabilities, particularly in the context of emerging viral infections.
- Research Findings : Pyridine derivatives, including this compound, have shown promise in inhibiting viral replication. A study focused on the interactions of these compounds with viral proteins revealed potential pathways for therapeutic intervention against viruses like SARS-CoV-2 .
Anticancer Applications
This compound has been explored for its anticancer properties.
- Mechanisms : The compound's ability to modulate key signaling pathways involved in cancer cell proliferation and survival has been a focal point of research. It has been reported to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Experimental Evidence : In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell types, suggesting its potential application in cancer therapy. Molecular docking studies have further elucidated its interaction with specific targets within cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity.
- SAR Insights : Variations in substituents on the pyridine ring significantly impact the compound's antibacterial and anticancer activities. Studies have indicated that electron-donating groups enhance activity against bacterial pathogens, while specific structural modifications improve anticancer efficacy .
Synthetic Applications
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, which allow for the introduction of various functional groups to tailor biological activity.
Propriétés
Numéro CAS |
14547-71-8 |
|---|---|
Formule moléculaire |
C12H9BrN2O |
Poids moléculaire |
277.12 g/mol |
Nom IUPAC |
N-(4-bromophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9BrN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,(H,15,16) |
Clé InChI |
ZSPAJDNXLIXHAD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)Br |
SMILES canonique |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)Br |
Key on ui other cas no. |
14547-71-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















